
Octanoyl L-Carnitine-d3 Chloride
Overview
Description
Octanoyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of Octanoyl-L-carnitine chloride. It is a medium-chain acylcarnitine and the physiologically active form of octanoyl-DL-carnitine. This compound is primarily used as an internal standard for the quantification of octanoyl-L-carnitine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) .
Mechanism of Action
Target of Action
Octanoyl L-Carnitine-d3 Chloride, also known as [(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride, is a medium-chain acylcarnitine . It is the physiologically active form of octanoyl-DL-carnitine . The primary target of this compound is the mitochondrial matrix, where it plays a crucial role in the transport of fatty acids for subsequent β-oxidation .
Mode of Action
The compound facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .
Biochemical Pathways
The compound is involved in the fatty acid oxidation pathway . It plays a pivotal role in the maintenance of coenzyme A (CoA) stores . The compound’s action affects the intramitochondrial acyl-CoA to free CoA ratio, which is critical in identifying mitochondrial dysfunction .
Pharmacokinetics
The homeostasis of carnitine, including this compound, is multifaceted. Concentrations are achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . These factors impact the bioavailability of the compound.
Result of Action
The compound’s action results in the transport of fatty acids into the mitochondrial matrix for β-oxidation . This process leads to the production of energy in the form of ATP. Plasma levels of this compound are elevated in patients with end-stage renal disease on continuous ambulatory peritoneal dialysis (PD) compared with both patients on automated PD and healthy individuals .
Biochemical Analysis
Biochemical Properties
Octanoyl L-Carnitine-d3 Chloride is involved in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with carnitine palmitoyltransferase I (CPT I), the enzyme that controls the entry of long-chain fatty acids into the mitochondria .
Cellular Effects
It is known that L-Carnitine, a related compound, influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound does not undergo hydrolysis in the blood or during sample preparation when used as a standard for the quantification of octanoylcarnitine .
Metabolic Pathways
This compound is involved in the metabolism of lysine and methionine . It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanoyl-L-carnitine-d3 (chloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Octanoyl-L-carnitine chloride molecule. The deuteration process is typically carried out to affect the pharmacokinetic and metabolic profiles of the compound .
Industrial Production Methods
Industrial production of Octanoyl-L-carnitine-d3 (chloride) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The compound is produced under controlled conditions to ensure high purity and consistency. The final product is usually stored at -80°C for up to six months or at -20°C for up to one month to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Octanoyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloride ion in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted derivatives of Octanoyl-L-carnitine-d3 (chloride) .
Scientific Research Applications
Metabolic Studies
Role in Fatty Acid Metabolism:
Octanoyl L-Carnitine-d3 Chloride is crucial for understanding fatty acid metabolism. It facilitates the transport of long-chain fatty acids into mitochondria, where they are oxidized for energy production. This property makes it an essential tool for researchers studying metabolic disorders such as obesity and diabetes .
Case Study:
A study investigated the metabolic effects of medium-chain acyl-CoA dehydrogenase deficiency using carnitine supplementation. The findings highlighted that while carnitine did not significantly improve fasting tolerance, it provided insights into the metabolic pathways affected by this deficiency .
Pharmaceutical Development
Drug Formulation:
This compound is utilized in developing pharmaceuticals aimed at enhancing mitochondrial function, particularly in conditions like chronic fatigue syndrome and neurodegenerative diseases. The incorporation of this compound in drug formulations can improve the pharmacokinetic profiles of therapeutic agents through deuteration, which may enhance their efficacy .
Research Findings:
Research has shown that deuterated compounds can exhibit altered metabolic pathways compared to their non-deuterated counterparts, leading to potential improvements in drug stability and effectiveness .
Nutrition and Dietary Supplements
Athletic Performance:
this compound is included in dietary supplements designed to improve athletic performance by promoting fat oxidation and enhancing recovery post-exercise. Its role as a fat transporter makes it appealing to fitness enthusiasts seeking to optimize energy utilization during workouts .
Clinical Evidence:
A meta-analysis of clinical trials indicated that L-carnitine supplementation could enhance recovery from exercise-induced muscle damage and improve overall endurance among athletes .
Cosmetic Applications
Skin Care Benefits:
Research is exploring the potential benefits of this compound in cosmetic products. Its ability to improve skin elasticity and hydration makes it a candidate for anti-aging formulations .
Market Trends:
The growing demand for effective anti-aging products has led to increased interest in compounds like this compound within the cosmetic industry.
Research on Cardiovascular Health
Impact on Lipid Metabolism:
Studies have investigated the effects of this compound on cardiovascular health by examining its role in lipid metabolism. The compound may help reduce the risk factors associated with cardiovascular diseases by improving lipid profiles .
Clinical Insights:
Clinical trials have shown that carnitine supplementation can lead to favorable changes in lipid metabolism, potentially lowering cholesterol levels and improving heart health outcomes .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Insights |
---|---|---|
Metabolic Studies | Fatty acid transport and metabolism | Essential for studying metabolic disorders |
Pharmaceutical Development | Enhances mitochondrial function in drug formulations | Potential improvements in drug efficacy via deuteration |
Nutrition & Supplements | Improves athletic performance and recovery | Supported by clinical trials showing enhanced recovery |
Cosmetic Applications | Improves skin elasticity and hydration | Increasing interest in anti-aging products |
Cardiovascular Health | Impacts lipid metabolism and heart health | May lower cholesterol levels and reduce disease risk |
Comparison with Similar Compounds
Similar Compounds
Octanoyl-L-carnitine chloride: The non-deuterated form of the compound.
Octanoyl-DL-carnitine: A racemic mixture of octanoyl-L-carnitine and octanoyl-D-carnitine.
Uniqueness
Octanoyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms enhance the compound’s stability and allow for more accurate quantification in mass spectrometry-based assays .
Biological Activity
Octanoyl L-Carnitine-d3 Chloride is a deuterated derivative of octanoyl L-carnitine, classified as a medium-chain acylcarnitine. This compound plays a crucial role in lipid metabolism and energy production, primarily functioning as a transporter for fatty acids into the mitochondria for beta-oxidation. Its unique isotopic labeling with deuterium enhances analytical sensitivity, making it an essential internal standard in metabolic studies.
The molecular formula for this compound is C₁₃H₂₅ClN₁O₃ (with deuterium incorporated). The synthesis typically involves controlled reactions that ensure high yield and purity, utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation .
Biological Functions
Fatty Acid Transport:
this compound facilitates the transport of long-chain fatty acids across mitochondrial membranes, which is vital during periods of increased energy demand, such as fasting or vigorous exercise. This process is mediated by carnitine acyltransferases, particularly carnitine octanoyltransferase .
Energy Metabolism:
As a medium-chain acylcarnitine, it plays a significant role in the β-oxidation pathway, converting fatty acids into acetyl-CoA, which can then enter the Krebs cycle for energy production. Research indicates that its addition can enhance the supply of acetyl-CoA for various metabolic processes .
Analytical Applications
Due to its stable isotopic nature, this compound is extensively used as an internal standard in quantitative analyses of biological samples. It allows researchers to accurately measure endogenous levels of octanoyl L-carnitine and assess metabolic disorders related to fatty acid oxidation .
Case Studies and Research Findings
-
Metabolic Disorders:
A study demonstrated elevated plasma levels of octanoyl L-carnitine in patients with end-stage renal disease undergoing continuous ambulatory peritoneal dialysis. This finding suggests a potential biomarker role for octanoyl L-carnitine in monitoring metabolic disturbances in renal patients . -
Quantification Techniques:
A clinically validated method was developed to separate and quantify acylcarnitines, including octanoyl L-carnitine, using advanced chromatography techniques. This method revealed significant differences in acylcarnitine profiles among patients with various metabolic disorders, highlighting the compound's diagnostic potential . -
Liver Function Improvement:
In a clinical trial involving cirrhotic hepatocellular carcinoma patients, administration of L-carnitine (and its derivatives) showed improvements in liver function post-transarterial chemoembolization (TACE), suggesting that acylcarnitines may play a protective role in liver metabolism .
Summary Table of Findings
Study | Findings | Relevance |
---|---|---|
Study on renal disease | Elevated levels of octanoyl L-carnitine in dialysis patients | Potential biomarker for renal dysfunction |
Quantification method | Developed chromatographic techniques for acylcarnitines | Enhances diagnostic capabilities for metabolic disorders |
Liver function study | Improvement in liver function post-TACE with L-carnitine | Suggests therapeutic potential in liver diseases |
Properties
IUPAC Name |
[(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFUYYXIJGKKU-HZUATLIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.